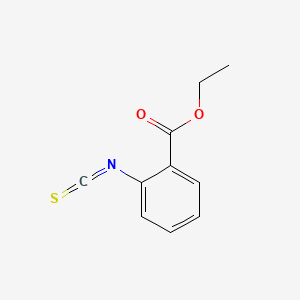
Ethyl 2-isothiocyanatobenzoate
Overview
Description
Ethyl 2-isothiocyanatobenzoate is an organic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . It is characterized by the presence of an isothiocyanate group (N=C=S) and an ester group (C-O-C) in its structure . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-isothiocyanatobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzoic acid with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then treated with ethyl chloroformate to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-isothiocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the N=C=S group.
Cycloaddition Reactions: The isothiocyanate group can also undergo cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic structures.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-isothiocyanatobenzoate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-cancer, anti-bacterial, and anti-fungal properties due to the reactivity of the isothiocyanate group.
Material Science: The compound is used in polymer chemistry to create new materials with specific properties, such as crosslinking agents or functional group modifications.
Chemical Biology: The ester group allows for controlled release mechanisms in prodrugs, making it useful for targeted delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-isothiocyanatobenzoate involves the reactivity of its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity is the basis for its biological activities, such as enzyme inhibition and antimicrobial effects. The ester group can be hydrolyzed to release active compounds in a controlled manner, enhancing its utility in drug delivery systems.
Comparison with Similar Compounds
Ethyl 2-isothiocyanatobenzoate can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and allyl isothiocyanate. . Similar compounds include:
Phenyl isothiocyanate: Lacks the ester group, limiting its reactivity to the isothiocyanate group.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it also lacks the ester group.
This compound’s combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWLJHQLYWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335167 | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99960-09-5 | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction outcome when Ethyl 2-isothiocyanatobenzoate is reacted with active methylene compounds?
A1: [] When this compound (10) is reacted with active methylene compounds (1) in the presence of a base, it primarily forms the corresponding benzothiazolinone derivatives. This is in contrast to its isocyanate analog (Ethyl 2-isocyanatobenzoate, 12), which yields noncyclic enols under the same conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)
![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)



